molecular formula C20H20BrOP B1585902 (Methoxymethyl)triphenylphosphonium bromide CAS No. 33670-32-5

(Methoxymethyl)triphenylphosphonium bromide

Cat. No.: B1585902
CAS No.: 33670-32-5
M. Wt: 387.2 g/mol
InChI Key: NOCGROPYCGRERZ-UHFFFAOYSA-M
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Description

(Methoxymethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C20H20BrOP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a methoxymethyl moiety. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane, a useful methylenating reagent .

Mechanism of Action

Target of Action

The primary target of (Methoxymethyl)triphenylphosphonium bromide is aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound interacts with its targets through a process known as the Wittig Reaction . This reaction involves the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt . The geometry of the resulting alkene depends on the reactivity of the ylide .

Biochemical Pathways

The Wittig Reaction, facilitated by this compound, affects the biochemical pathway involving the conversion of aldehydes and ketones to alkenes . This can have downstream effects on various metabolic processes that involve these compounds.

Result of Action

The primary molecular effect of this compound’s action is the formation of alkenes from aldehydes or ketones . This can lead to changes in the concentrations of these compounds in the cell, potentially affecting various cellular processes.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, the presence of strong bases can affect the reactivity of the ylide in the Wittig Reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methoxymethyl)triphenylphosphonium bromide is typically synthesized by the reaction of triphenylphosphine with methoxymethyl bromide. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{OCH}_2\text{Br} \rightarrow \text{Ph}_3\text{PCH}_2\text{OCH}_3\text{Br} ] This reaction is usually carried out in an inert atmosphere at room temperature to prevent any unwanted side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature .

Chemical Reactions Analysis

Types of Reactions: (Methoxymethyl)triphenylphosphonium bromide primarily undergoes substitution reactions. It is a key reagent in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. The general reaction mechanism involves the formation of a phosphonium ylide, which then reacts with the carbonyl compound to produce the desired alkene .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are alkenes, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Comparison with Similar Compounds

    Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the methoxymethyl group.

    (Bromomethyl)triphenylphosphonium bromide: This compound has a bromomethyl group instead of a methoxymethyl group.

Uniqueness: (Methoxymethyl)triphenylphosphonium bromide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of specific alkenes .

Properties

IUPAC Name

methoxymethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCGROPYCGRERZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378616
Record name (Methoxymethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33670-32-5
Record name (Methoxymethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33670-32-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (methoxymethyl)triphenylphosphonium bromide in the synthesis of capsaicin-like molecules and why is this significant?

A1: this compound is a key reagent in the synthesis of capsaicin-like molecules. It acts as a Wittig reagent, reacting with aldehydes to form specific alkenes. [, ] This is particularly useful in these studies because it allows for the controlled introduction of a methoxyethene side chain. This side chain can then be further manipulated through acid-catalyzed cyclization to form the desired complex aromatic structures found in capsaicin-like molecules. [] This is significant because capsaicinoids are known for their biological activity, particularly as agonists of the TRPV1 receptor, which is involved in pain sensation. [] Therefore, the ability to efficiently synthesize these molecules opens avenues for developing new analgesics.

Q2: Can you give a specific example from the research of how this compound is used?

A2: Certainly. In one of the studies, researchers used this compound to react with 4-benzyloxy-3-methoxybenzaldehyde. [] This reaction created a new carbon-carbon double bond, introducing the methoxyethene group. Following this step, acid hydrolysis was used to transform the product into (4-benzyloxy-3-methoxyphenyl)acetaldehyde. This aldehyde is a valuable precursor for further synthesis of various capsaicin-like molecules. []

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